molecular formula C14H13NO4S B5644140 2-(2-METHOXYBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLIC ACID

2-(2-METHOXYBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLIC ACID

Cat. No.: B5644140
M. Wt: 291.32 g/mol
InChI Key: WYIRNHADELUALQ-UHFFFAOYSA-N
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Description

2-(2-Methoxybenzamido)-5-methylthiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids This compound is characterized by the presence of a methoxybenzamido group attached to the thiophene ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxybenzamido)-5-methylthiophene-3-carboxylic acid typically involves the following steps:

    Formation of the Methoxybenzamido Intermediate: This step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The resulting acyl chloride is then reacted with ammonia to yield 2-methoxybenzamide.

    Formation of the Thiophene Ring: The thiophene ring is synthesized by reacting 2-methoxybenzamide with 2-bromo-3-methylthiophene in the presence of a base such as potassium carbonate. This reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Carboxylation: The final step involves the carboxylation of the thiophene ring. This can be achieved by treating the intermediate product with carbon dioxide under high pressure and temperature conditions, often in the presence of a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxybenzamido)-5-methylthiophene-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring. Common reagents for these reactions include halogens (chlorine, bromine) and nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst, nitrating agents like nitric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

2-(2-Methoxybenzamido)-5-methylthiophene-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of anti-inflammatory, anticancer, and antimicrobial agents.

    Material Science: It is used as a building block for the synthesis of conductive polymers and organic semiconductors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 2-(2-methoxybenzamido)-5-methylthiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxybenzamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 4-Cinnamamido-2-phenoxyacetamido-1H-pyrazol-5-yl)benzamides

Uniqueness

2-(2-Methoxybenzamido)-5-methylthiophene-3-carboxylic acid is unique due to the presence of both a methoxybenzamido group and a thiophene ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in different fields of research.

Properties

IUPAC Name

2-[(2-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-8-7-10(14(17)18)13(20-8)15-12(16)9-5-3-4-6-11(9)19-2/h3-7H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIRNHADELUALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2=CC=CC=C2OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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